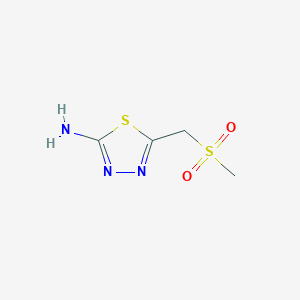
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methylsulfonyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with methylsulfonylmethyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with methylsulfonylmethyl halides under basic conditions. The reaction is usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazole
- 5-((Methylsulfonyl)methyl)-1,3,4-oxadiazole
- 5-((Methylsulfonyl)methyl)-1,3,4-triazole
Uniqueness
5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methylsulfonyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of atoms and functional groups in this compound allows for unique interactions with biological targets and chemical reagents.
属性
分子式 |
C4H7N3O2S2 |
|---|---|
分子量 |
193.3 g/mol |
IUPAC 名称 |
5-(methylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-11(8,9)2-3-6-7-4(5)10-3/h2H2,1H3,(H2,5,7) |
InChI 键 |
OQOZGQLKMCPSFL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=NN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)
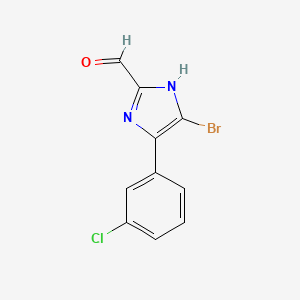


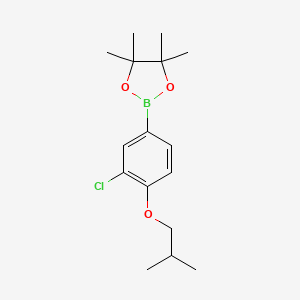
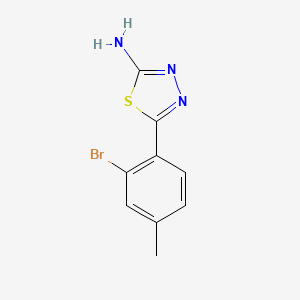
![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)

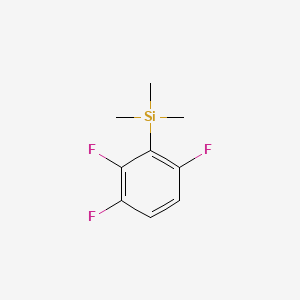
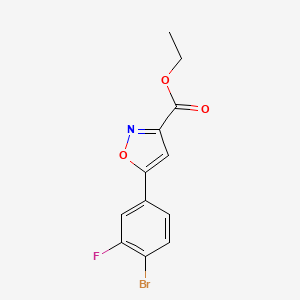
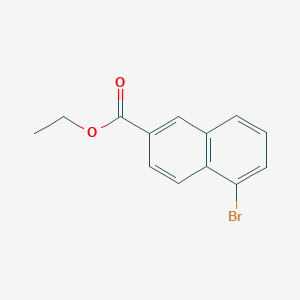
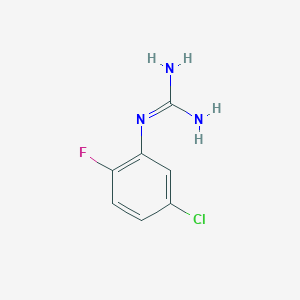
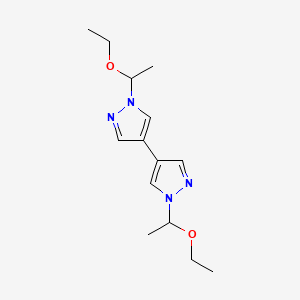
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
